molecular formula C17H21NO4 B13907349 methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate

Cat. No.: B13907349
M. Wt: 303.35 g/mol
InChI Key: WYYZALYQKHMAHX-XOYHFGRZSA-N
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Description

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is a complex organic compound that features a bicyclo[1.1.1]pentane core. This structure is notable for its high strain and unique three-dimensional shape, which can impart interesting chemical properties and reactivity. The compound is often used in synthetic chemistry and pharmaceutical research due to its potential as a bioisostere, which can mimic the properties of other chemical groups in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow processes to ensure high throughput and efficiency. The use of automated systems and optimized reaction conditions would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism by which methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate exerts its effects involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane core. This strain can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate is unique due to its specific combination of functional groups and the bicyclo[1.1.1]pentane core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H21NO4/c1-21-15(19)14(10-17-7-13(8-17)9-17)18-16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,20)/t13?,14-,17?/m1/s1

InChI Key

WYYZALYQKHMAHX-XOYHFGRZSA-N

Isomeric SMILES

COC(=O)[C@@H](CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC12CC(C1)C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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